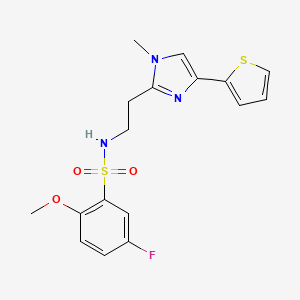

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

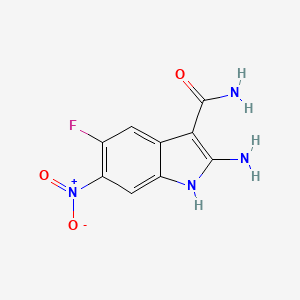

Indole derivatives are a significant class of organic compounds that have a wide range of biological activities . They contain an indole nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are found in many important synthetic drug molecules and have been used in the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS . The specific signals in these spectra can provide information about the functional groups and the overall structure of the molecule .Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo condensation reactions with various electrophiles . The specific reactions that an indole derivative can participate in will depend on its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus , and the molecular weight can be determined using mass spectrometry .Scientific Research Applications

Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway

A study by Li et al. (2011) highlights the discovery of 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds, including variations like methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate, show promise as nanomolar inhibitors of MenB, offering a foundation for developing novel MenB inhibitors. Their potency stems from the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, suggesting a general approach to potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011).

Oxidative Cleavage of the CC Triple Bond

The oxidative cleavage studies of acetylenic hydrocarbons by Rao and Pritzkow (1987) report the formation of α-dicarbonyl compounds, such as 1-phenylpropane-1,2-dione and 1-phenylbutane-1,2-dione, from oxidation mixtures of related compounds. Although this study does not directly mention this compound, it provides insights into the oxidative behavior of similar structures (Rao & Pritzkow, 1987).

Diastereomer Interconversion via Enolization

Research by Renzetti et al. (2015) explores the diastereoselectivity in the reaction of indole with isobutyraldehyde and methyl acetoacetate, resulting in compounds similar to this compound. The study delves into the thermodynamics and kinetics of diastereomer interconversion, shedding light on the enolization mechanism pivotal for the synthesis and structural determination of such compounds (Renzetti et al., 2015).

Anticancer Drugs Synthesis

A study by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes outlines the synthesis and structural characterization of compounds that have been tested for in vitro cytotoxicity. This research could be indirectly related to the structural motifs and activities of compounds like this compound, highlighting their potential as anticancer agents (Basu Baul et al., 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on their structure. Some indole derivatives may be hazardous and require careful handling . Always refer to the safety data sheet (SDS) for specific information about the safety and hazards of a particular compound .

Future Directions

Properties

IUPAC Name |

methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-23-19(22)15(11-18(21)13-7-3-2-4-8-13)16-12-20-17-10-6-5-9-14(16)17/h2-10,12,15,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFDDTMHEXOCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)

![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)

![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)

![N-(2-fluoro-5-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2663326.png)

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)